N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinamine
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Overview
Description
N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound is characterized by the presence of ethyl, fluorophenyl, sulfanyl, and methylsulfanyl groups attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Sulfanyl Groups: The sulfanyl groups can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Ethylation and Fluorination: The ethyl and fluorophenyl groups can be introduced through alkylation and halogenation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding reduced forms of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinamine
- N-ethyl-6-(phenylsulfanyl)-2-(methylsulfanyl)pyrimidin-4-amine
Uniqueness
N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both sulfanyl and fluorophenyl groups can enhance its reactivity and binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H14FN3S2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-ethyl-6-(4-fluorophenyl)sulfanyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C13H14FN3S2/c1-3-15-11-8-12(17-13(16-11)18-2)19-10-6-4-9(14)5-7-10/h4-8H,3H2,1-2H3,(H,15,16,17) |
InChI Key |
KQOYNALKWSGVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NC(=N1)SC)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
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